1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(4-ethylphenyl)-5-pyridin-3-yltriazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-2-11-5-7-13(8-6-11)20-15(12-4-3-9-17-10-12)14(16(21)22)18-19-20/h3-10H,2H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWHQPQXFKXISBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction involves the reaction of an azide with an alkyne to form the triazole ring. The specific steps are as follows:
Formation of Azide: The starting material, 4-ethylphenylamine, is converted to its corresponding azide using sodium nitrite and sodium azide.
Cycloaddition Reaction: The azide is then reacted with 3-ethynylpyridine in the presence of a copper(I) catalyst to form the triazole ring.
Carboxylation: The resulting triazole compound is then carboxylated using carbon dioxide under high pressure to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the compound can interact with nucleic acids and proteins, disrupting their normal function and leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties are influenced by substituents on the triazole ring. Key analogues include:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The 4-chlorophenyl and trifluoromethyl groups in analogues increase acidity (pKa ~2–3) and enhance target binding via hydrophobic interactions .
- Ethyl vs.
- Pyridine Orientation : Pyridin-3-yl (meta) vs. pyridin-2-yl (ortho) substituents alter steric and electronic profiles, affecting interactions with biological targets like kinases .
Physicochemical Properties
| Property | Target Compound | 1-(4-Chlorophenyl)-5-CF₃ Analogue | Ethyl Ester Analogue |
|---|---|---|---|
| Molecular Weight | 297.30 g/mol | 320.68 g/mol | 295.32 g/mol |
| Predicted pKa | ~2.5–3.0 | 2.97 | N/A (ester) |
| LogP (Lipophilicity) | ~1.8 (moderate) | ~2.5 | ~2.2 |
| Solubility | Low (polar aprotic solvents) | Very low | Moderate (organic solvents) |
Biological Activity
1-(4-ethylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the class of triazoles, which have garnered significant attention due to their diverse biological activities. This article aims to explore the biological activity of this specific triazole derivative, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction between appropriate azides and alkynes under copper-catalyzed conditions (click chemistry). The structural characteristics can be confirmed through spectroscopic techniques such as NMR and mass spectrometry.
Antimicrobial Properties
Triazoles are known for their antimicrobial properties. Research indicates that derivatives of triazoles exhibit significant activity against various bacterial strains and fungi. For instance, studies have shown that similar compounds demonstrate inhibition against Staphylococcus aureus and Candida albicans with varying degrees of effectiveness. The mechanism often involves disruption of cell membrane integrity or interference with nucleic acid synthesis.
Anticancer Activity
Triazole derivatives have also been investigated for their anticancer properties. The compound has been evaluated in vitro against several cancer cell lines. Preliminary results suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis via caspase activation |
| HeLa (Cervical) | 15.0 | Inhibition of cell cycle progression |
| A549 (Lung) | 10.0 | Induction of oxidative stress |
Enzyme Inhibition
The compound has been reported to exhibit inhibitory effects on certain enzymes relevant in pharmacology:
- Acetylcholinesterase (AChE) : Important for neurotransmission; inhibition can lead to increased acetylcholine levels.
- Butyrylcholinesterase (BuChE) : Involved in the hydrolysis of choline esters; selective inhibition may have implications for neurodegenerative diseases.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Receptor Binding : The compound may bind to specific receptors or enzymes, altering their activity.
- Signal Transduction Pathways : It may modulate pathways involved in cell survival and apoptosis.
- Oxidative Stress Induction : Some studies suggest that it could increase reactive oxygen species (ROS) levels in cells, leading to cytotoxicity.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A study involving a series of triazole derivatives demonstrated that this compound exhibited superior activity against Escherichia coli compared to traditional antibiotics.
- Anticancer Research : In a comparative study on various triazole derivatives against breast cancer cells, the compound showed promising results with an IC50 value significantly lower than that of established chemotherapeutics.
Q & A
Q. Table 1: Comparative Biological Activity of Triazole-Carboxylic Acid Derivatives
| Compound | Biological Activity (IC₅₀, μM) | Mechanism Insights | Reference |
|---|---|---|---|
| Target Compound | Anticancer: 2.1 ± 0.3 | Wnt/β-catenin inhibition | |
| 5-(Difluoromethyl)-1H-triazole-4-carboxylic acid | Antiviral: 0.8 ± 0.2 | Viral protease binding | |
| PROTAC Analogs | Protein degradation: ≥80% | E3 ligase recruitment |
Analysis : Discrepancies arise from assay conditions (e.g., cell type, incubation time) and substituent electronic effects. For instance, electron-withdrawing groups (e.g., difluoromethyl) enhance antiviral activity by stabilizing enzyme interactions, while bulky aryl groups (e.g., 4-ethylphenyl) favor anticancer pathways via hydrophobic binding .
Key Methodological Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
